9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
CAS No.:
Cat. No.: VC16478430
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClNO3 |
|---|---|
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate |
| Standard InChI | InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25) |
| Standard InChI Key | IAWFVICGSTUKMS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂ClNO₃ |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate |
| SMILES | CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| InChIKey | IAWFVICGSTUKMS-UHFFFAOYSA-N |
Stereochemical and Functional Features
The compound’s structure integrates two critical components:
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Fmoc Protecting Group: The 9H-fluoren-9-ylmethyl (Fmoc) group is a widely used amine-protecting agent in solid-phase peptide synthesis (SPPS). Its UV activity and base-labile nature enable selective deprotection under mild conditions .
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Chloro-Pentanoyl Moiety: The 1-chloro-4-methyl-1-oxopentan-2-yl chain introduces electrophilic reactivity, facilitating nucleophilic substitutions or cross-coupling reactions in medicinal chemistry.
Synthetic Methodologies
General Carbamate Synthesis Strategies
| Parameter | Condition |
|---|---|
| Silylating Agent | MSTFA (2–5 equivalents) |
| Fmoc Reagent | Fmoc-Osu (1.0 equivalent) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
Applications in Pharmaceutical Chemistry
Role in Peptide Synthesis
The Fmoc group’s orthogonality—its stability under acidic conditions and labile nature under basic conditions—makes this compound invaluable in SPPS. For example, it enables sequential coupling of amino acids without premature deprotection, critical for synthesizing complex peptides .
Prodrug Development
Carbamates like this compound serve as prodrugs by masking amine functionalities in active pharmaceutical ingredients (APIs). The chloro-pentanoyl moiety can be enzymatically cleaved in vivo, releasing the parent drug while improving bioavailability.
Structural Analogs and Comparative Analysis
A related compound, (R)-(9H-fluoren-9-yl)methyl (1-chloro-1-oxopropan-2-yl)carbamate (CAS: 144073-15-4), shares the Fmoc group but features a simpler propanoyl chain. Despite structural similarities, the pentanoyl derivative’s extended alkyl chain enhances lipophilicity, influencing its pharmacokinetic profile .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Modifying the pentanoyl chain’s substituents (e.g., replacing chlorine with fluorine) could tune electrophilicity for targeted drug delivery systems. Computational studies (e.g., DFT calculations) may predict reactivity patterns for novel analogs.
Bioconjugation Applications
The Fmoc group’s UV activity enables its use as a fluorescent tag in bioimaging. Conjugating this compound to antibodies or nanoparticles could advance diagnostic tools.
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